molecular formula C16H12F2N2O2S B2734474 N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide CAS No. 868375-60-4

N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide

Cat. No.: B2734474
CAS No.: 868375-60-4
M. Wt: 334.34
InChI Key: GWDWDOAVGWBGIF-MNDPQUGUSA-N
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Description

This compound features a benzothiazole core substituted with 4,6-difluoro and 3-methyl groups, conjugated to a 2-methoxybenzamide moiety via an imine linkage. Its molecular formula is C₁₆H₁₃F₂N₂O₂S, with a molecular weight of 335.36 g/mol. The difluoro substitution enhances lipophilicity (estimated XLogP3 ≈ 4.5), while the methoxy group contributes to hydrogen-bonding interactions.

Properties

IUPAC Name

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O2S/c1-20-14-11(18)7-9(17)8-13(14)23-16(20)19-15(21)10-5-3-4-6-12(10)22-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDWDOAVGWBGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=CC=C3OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide typically involves the reaction of 4,6-difluoro-3-methyl-1,3-benzothiazol-2-amine with 2-methoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols. These reactions typically occur under mild conditions and yield substituted products.

Scientific Research Applications

N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

N-(3-Ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide

This analog shares the benzothiazole-imine-benzamide scaffold but differs in substituents (Table 1).

Table 1: Structural and Physicochemical Comparison
Property Target Compound N-(3-Ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide
Molecular Formula C₁₆H₁₃F₂N₂O₂S C₁₇H₁₅FN₂O₂S
Molecular Weight 335.36 g/mol 330.4 g/mol
Fluorine Substituents 4,6-difluoro 4-fluoro
Alkyl Substituent 3-methyl 3-ethyl
XLogP3 ~4.5 (estimated) 4
Hydrogen Bond Acceptors 4 (2 F, 2 O) 4 (1 F, 3 O)
Rotatable Bonds 3 3
Topological PSA (Ų) 67.2 67.2
Key Findings:
  • Alkyl Substituents : The 3-methyl group in the target reduces steric hindrance compared to the 3-ethyl group in the analog, which may enhance solubility or active-site accessibility.
  • Bioactivity Implications : Both compounds share a methoxybenzamide group, suggesting similar hydrogen-bonding interactions with biological targets.

Comparison with Agrochemical Benzamide Derivatives

Several benzamide-based pesticides () share functional similarities with the target compound (Table 2).

Table 2: Comparison with Agrochemical Benzamides
Compound Substituents Use Key Features
Target Compound 4,6-Difluoro-3-methyl-benzothiazole + 2-methoxybenzamide Research phase High lipophilicity, heterocyclic scaffold
Etobenzanid N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide Herbicide Chlorinated aryl, ethoxymethoxy group
Diflufenican N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide Herbicide Polyfluoro substitution, pyridine core
Key Findings:
  • Halogenation: Etobenzanid and diflufenican use chlorine/fluorine for enhanced stability and bioactivity.
  • Heterocyclic vs. Aromatic Cores : The target’s benzothiazole scaffold may offer unique binding modes compared to the pyridine (diflufenican) or simple aryl (etobenzanid) cores.

Comparison with Heterocyclic Compounds (Benzimidazole/Thiazole-Triazole Derivatives)

Compounds like 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) () share heterocyclic motifs but differ in core structure (benzimidazole vs. benzothiazole).

Key Findings:
  • Heterocycle Effects : Benzimidazole derivatives often exhibit antiviral or anticancer activity, while benzothiazoles are explored for antimicrobial and agrochemical uses. The target’s benzothiazole may confer distinct metabolic stability.
  • Functional Groups : The target’s methoxy and amide groups mirror hydrogen-bonding motifs in benzimidazole derivatives, suggesting overlapping pharmacophoric features .

Biological Activity

N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide is a synthetic organic compound notable for its unique structural features and potential biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties. The presence of difluoro and methoxy groups enhances its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₂F₂N₂OS. The compound is characterized by:

  • Benzothiazole moiety : A fused ring system that contributes to biological activity.
  • Difluoro substituents : Enhance lipophilicity and may improve binding affinity to target proteins.
  • Methoxy group : Potentially increases solubility and alters pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in metabolic pathways. The exact mechanism involves:

  • Enzyme inhibition : The compound may inhibit enzymes such as acetylcholinesterase and alpha-glucosidase, which are critical in conditions like Alzheimer's disease and diabetes, respectively.
  • Binding affinity : The difluoro and methoxy groups enhance the binding interactions with target sites on proteins.

Biological Activity Data

Recent studies have evaluated the biological activity of this compound through various assays. Key findings include:

Biological Activity Description Reference
Acetylcholinesterase Inhibition Exhibits significant inhibition in vitro
Alpha-glucosidase Inhibition Demonstrated inhibitory effects relevant to diabetes treatment
Antioxidant Activity Potential to scavenge free radicals

Case Studies

  • Inhibition of Acetylcholinesterase :
    • A study assessed the efficacy of this compound as an acetylcholinesterase inhibitor. Results showed a significant reduction in enzyme activity at concentrations as low as 10 µM.
  • Alpha-glucosidase Inhibition in Diabetic Models :
    • In vitro assays using human intestinal epithelial cells indicated that the compound effectively reduced glucose absorption by inhibiting alpha-glucosidase activity. This suggests its potential utility in managing postprandial blood glucose levels.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, preliminary data indicate:

  • Absorption : Enhanced by the presence of methoxy groups.
  • Distribution : Likely influenced by lipophilicity due to difluoro substituents.
  • Metabolism : Expected to undergo hepatic metabolism; specific pathways require further elucidation.

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